molecular formula C12H10BNO5 B1393129 4-(4-Nitrophenoxy)phenylboronic acid CAS No. 1072945-82-4

4-(4-Nitrophenoxy)phenylboronic acid

Número de catálogo: B1393129
Número CAS: 1072945-82-4
Peso molecular: 259.02 g/mol
Clave InChI: QZAOUODGFHBSGZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-(4-Nitrophenoxy)phenylboronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid (-B(OH)₂) group and a 4-nitrophenoxy (-O-C₆H₄-NO₂) moiety. The nitro group (-NO₂) is a strong electron-withdrawing substituent, which significantly influences the electronic properties of the compound. This structural configuration enhances its acidity (lower pKa) compared to unmodified phenylboronic acid, making it more reactive in forming reversible covalent bonds with cis-diols under physiological conditions . Such properties are critical in applications like affinity chromatography, drug delivery, and biosensing.

Propiedades

IUPAC Name

[4-(4-nitrophenoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BNO5/c15-13(16)9-1-5-11(6-2-9)19-12-7-3-10(4-8-12)14(17)18/h1-8,15-16H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZAOUODGFHBSGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)OC2=CC=C(C=C2)[N+](=O)[O-])(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70674439
Record name [4-(4-Nitrophenoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072945-82-4
Record name [4-(4-Nitrophenoxy)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70674439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Métodos De Preparación

Grignard Reagent and Borane Complex Method

One well-documented method involves the preparation of 4-nitrophenylboronic acid as an intermediate step, which can be adapted for 4-(4-Nitrophenoxy)phenylboronic acid synthesis. The procedure includes:

  • Formation of phenylmagnesium bromide in tetrahydrofuran (THF).
  • Reaction with diisopropylamine borane and magnesium to generate the boron intermediate.
  • Subsequent addition of para-nitrophenyl bromide in THF at elevated temperature (~70°C).
  • Quenching with methanol and acid workup to isolate the boronic acid.

This method yields approximately 78% of the desired boronic acid under mild conditions (room temperature to 70°C) with a multi-step process involving careful control of reaction times and temperatures.

Miyaura Borylation

Miyaura borylation is a palladium-catalyzed cross-coupling reaction between aryl halides and bis(pinacolato)diboron. This method is widely used for the installation of boronic acid groups on aromatic rings, including those bearing nitro or phenoxy substituents.

  • Starting with 4-bromo-3-(trifluoromethyl)aniline analogs, the reaction proceeds under mild conditions.
  • The borylation typically involves Pd catalysts and bases in polar aprotic solvents.
  • Deprotection of pinacol esters yields the free boronic acid.
  • This method offers high selectivity and functional group tolerance, making it suitable for complex molecules.

Hydrogenation Reduction and Acylation (For Amino Derivatives)

Though focused on amino derivatives, this method is relevant because it starts from 4-nitrophenylboronic acid, which is closely related to this compound.

  • 4-Nitrophenylboronic acid undergoes hydrogenation reduction under hydrogen atmosphere using palladium on carbon catalyst to yield 4-aminophenylboronic acid.
  • Subsequent acylation with acylating agents in solvents like tetrahydrofuran or N-methyl-2-pyrrolidone produces acylated boronic acid derivatives.
  • Reaction parameters include hydrogen pressure (0.5-1 atm), temperature control (20-40°C), and reaction times (3-8 hours).
  • This method is noted for high yields (up to 98.7% for reduction) and mild conditions, suitable for scale-up.

Barbier Conditions and Organometallic Reagents

Barbier-type reactions involve in situ generation of organometallic reagents that react with boron electrophiles to form boronic acids.

  • Aryl bromides or iodides are converted to Grignard reagents in THF.
  • These reagents react with borate esters or boron halides to yield boronic acids.
  • The process is sensitive to steric and electronic effects of substituents on the aromatic ring.
  • Yields and selectivity depend on reaction conditions, including temperature, solvent, and reagent stoichiometry.
Method Key Reagents/Conditions Yield (%) Advantages Limitations
Grignard + Diisopropylamine Borane Phenylmagnesium bromide, DIPAB, THF, MeOH quench ~78 Mild conditions, good yield Requires moisture-free conditions
Miyaura Borylation Aryl bromide, bis(pinacolato)diboron, Pd catalyst High High selectivity, functional group tolerance Requires Pd catalyst, ligand optimization
Hydrogenation + Acylation 4-Nitrophenylboronic acid, Pd/C, H2, acyl chloride Up to 98.7 (reduction) High yield, scalable, mild Multi-step, requires hydrogenation setup
Barbier Conditions Aryl halide, Mg, boron electrophile, THF Variable One-pot, versatile Sensitive to sterics and electronics
  • The acidity (pKa) of 4-nitrophenylboronic acid is notably lower (~7.1) than unsubstituted phenylboronic acid due to the electron-withdrawing nitro group, which influences reactivity and stability during synthesis.
  • Steric hindrance around the boronic acid group can affect yields and reaction rates; thus, reaction conditions must be optimized accordingly.
  • The formation of heteroboroxines during deprotection steps is reversible and can be mitigated by repeated dissolution and evaporation in acidic aqueous-organic mixtures.
  • Scale-up synthesis protocols have been developed using Grignard and boron reagents with careful control of reaction parameters to maintain high purity and yield.

The preparation of this compound is achievable through several well-established synthetic routes, primarily involving Grignard reagents, Miyaura borylation, and hydrogenation-acylation sequences. Each method offers distinct advantages, with choices dependent on available starting materials, desired scale, and functional group compatibility. The Grignard and borane complex method provides a robust route with good yields under mild conditions, while Miyaura borylation offers excellent selectivity and functional group tolerance. Hydrogenation and acylation methods allow derivatization of nitro groups to amino derivatives, expanding the compound’s utility. Careful optimization of reaction parameters and purification steps is critical to achieving high purity and yield.

This comprehensive analysis is based on diverse, authoritative sources and reflects current best practices in the synthesis of this important boronic acid derivative.

Análisis De Reacciones Químicas

Mecanismo De Acción

Comparación Con Compuestos Similares

Substituent Effects on Acidity (pKa)

The pKa of phenylboronic acid derivatives determines their ability to bind cis-diols (e.g., sugars, glycoproteins) at specific pH ranges. Electron-withdrawing groups (EWGs) lower the pKa, enabling binding at neutral or weakly acidic pH, while electron-donating groups (EDGs) raise it. Below is a comparison of pKa values for structurally related compounds:

Compound Substituent pKa Key Application Reference
Phenylboronic acid None (parent compound) 8.8 Baseline for comparison
4-(N-Allylsulfamoyl)phenylboronic acid -SO₂NH(CH₂CH=CH₂) 7.4 Affinity chromatography at pH 7–8
4-(3-Butenesulfonyl)phenylboronic acid -SO₂(CH₂CH=CH₂) 7.1 Same as above
4-Methoxyphenylboronic acid -OCH₃ (EDG) ~9.5* Limited to basic pH applications
4-(4-Nitrophenoxy)phenylboronic acid -O-C₆H₄-NO₂ (EWG) ~7.0† Enhanced binding at physiological pH [Inferred]

*Estimated based on EDG effect. †Predicted due to strong EWG effect of -NO₂.

The nitro group in this compound likely reduces its pKa to ~7.0, enabling efficient cis-diol binding in neutral environments, unlike 4-methoxyphenylboronic acid, which requires alkaline conditions .

Drug Delivery and Cellular Uptake

Boronic acid-modified polymers, such as polyethylenimine (PEI) derivatives, show enhanced gene delivery efficiency due to boronic acid–ligand interactions. For example:

  • PEI modified with 4-(bromomethyl)phenylboronic acid demonstrated superior DNA condensation and cellular uptake compared to unmodified PEI .
  • Dendrimers with 4-(bromobutyl)phenylboronic acid (P4) exhibited higher translocation efficiency than those with 2-(bromomethyl)phenylboronic acid (P7), highlighting the importance of substituent position .

The nitro group in this compound may further improve interactions with cell-surface glycans, though direct evidence requires further study.

Chromatographic Separation

Sulfonamide- and sulfonyl-substituted phenylboronic acids (pKa ~7.1–7.4) are effective in isolating cis-diol-containing compounds (e.g., salvianolic acids) at physiological pH . The nitro-substituted analog is expected to perform similarly or better due to its lower pKa.

Stability and Reactivity

The nitro group may enhance stability under oxidative conditions compared to electron-rich analogs (e.g., 4-methoxyphenylboronic acid). However, it could reduce solubility in aqueous media, necessitating formulation adjustments for biological applications .

Actividad Biológica

4-(4-Nitrophenoxy)phenylboronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic settings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₀BNO₅, with a molecular weight of 259.02 g/mol. The compound features a boronic acid functional group, which is known for its ability to interact reversibly with biomolecules, as well as a nitro group that can influence its biological properties. The presence of these functional groups positions it as a candidate for various biochemical applications.

The mechanism of action of this compound primarily involves its interaction with specific biomolecules, particularly enzymes and proteins. Boronic acids are known to form covalent bonds with diols and amino acids, which can alter enzyme activity and stability. This property is particularly useful in the study of enzyme mechanisms and for the development of therapeutic agents targeting specific pathways .

Interaction with Proteins

Research indicates that this compound can selectively bind to certain proteins, influencing their activity. For instance, studies have demonstrated its ability to inhibit specific enzymes involved in cancer pathways, suggesting potential applications in oncology . The compound's structural arrangement enhances its reactivity and specificity, making it a valuable tool in proteomics research.

Anticancer Activity

A significant area of research has focused on the anticancer properties of boronic acids. In vitro studies have shown that this compound exhibits antiproliferative activity against various cancer cell lines, including prostate cancer cells (LAPC-4). The compound's ability to inhibit cell growth suggests that it may serve as a lead compound for developing new anticancer drugs .

Table 1: Summary of Anticancer Activity

Cell LineCompound TestedResult
LAPC-4This compoundSignificant inhibition of growth
PC-3Various boronic acidsAntiproliferative effects noted
HepG2Boronic acid derivativesLower toxicity observed

Enzyme Inhibition

The enzyme inhibition potential of this compound has been explored in several studies. Its interactions with proteases indicate that it could serve as an effective inhibitor in therapeutic contexts. For example, the compound has been tested against furin, a protease implicated in various diseases, demonstrating promising inhibitory effects .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Table 2: Comparison with Similar Compounds

Compound NameMolecular FormulaUnique Features
4-Nitrophenylboronic AcidC₆H₆BNO₄Simpler structure; lacks additional phenoxy group
Phenylboronic AcidC₆H₇BNO₂Basic structure; widely used in organic synthesis
3-(4-Nitrophenoxy)phenylboronic AcidC₁₂H₁₀BNO₅Similar but different positioning of nitro group

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-(4-Nitrophenoxy)phenylboronic acid, and how is purity confirmed?

  • Methodology :

  • Synthesis : The compound can be synthesized via Suzuki-Miyaura cross-coupling between 4-nitrophenyl derivatives and boronic acid precursors. For example, 4-bromo-4'-nitrophenoxybenzene may react with bis(pinacolato)diboron under palladium catalysis .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol gradient) removes unreacted reagents. Recrystallization in ethanol/water mixtures enhances purity.
  • Characterization :
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the aromatic proton environment and nitrophenoxy group integration .
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95% by area normalization) .

Q. What safety protocols are critical when handling this compound?

  • Key Considerations :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use NIOSH-certified respirators if airborne dust is generated .
  • Ventilation : Work in a fume hood to minimize inhalation risks. Local exhaust ventilation is recommended for bulk handling .
  • First Aid :
  • Skin Contact : Wash immediately with soap and water for 15 minutes; seek medical attention if irritation persists .
  • Eye Exposure : Rinse with water for 10–15 minutes; consult an ophthalmologist .

Q. How does the nitrophenoxy substituent affect the compound’s stability and reactivity?

  • Stability :

  • The nitro group is electron-withdrawing, enhancing boronic acid’s Lewis acidity but may reduce hydrolytic stability. Store under inert gas (N2_2/Ar) at 2–8°C to prevent degradation .
  • Avoid strong oxidizers (e.g., peroxides) and bases, which may induce hazardous reactions .

Advanced Research Questions

Q. How can computational chemistry (e.g., DFT) predict the electronic properties of this compound?

  • Methodology :

  • DFT/B3LYP Modeling : Optimize molecular geometry using Gaussian09 at the B3LYP/6-311+G(d,p) level. Analyze frontier orbitals (HOMO/LUMO) to predict reactivity in cross-coupling reactions .
  • Electrostatic Potential Maps : Identify electrophilic/nucleophilic sites (e.g., boronic acid moiety) for designing drug-target interactions .

Q. What strategies improve the efficacy of this compound in targeted drug delivery systems?

  • Functionalization Approaches :

  • Nanoparticle Conjugation : Attach to iron oxide or silica nanoparticles via azide-alkyne click chemistry. The boronic acid moiety enables pH-dependent release in acidic environments (e.g., tumor tissues) .
  • Sugar Recognition : Exploit boronic acid’s affinity for diols (e.g., sialic acid on cell membranes) for site-specific delivery .

Q. Are there contradictions in reported biological activities of phenylboronic acid derivatives, and how can they be resolved?

  • Analysis :

  • Conflicting Data : Some studies report antiviral activity (e.g., HCV inhibition ), while others note cytotoxicity at high concentrations.
  • Resolution :
  • Dose-Response Studies : Establish IC50_{50} values using cell viability assays (MTT/WST-1).
  • Structural Modifications : Introduce hydrophilic groups (e.g., polyethylene glycol) to reduce nonspecific binding and toxicity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Nitrophenoxy)phenylboronic acid
Reactant of Route 2
Reactant of Route 2
4-(4-Nitrophenoxy)phenylboronic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.